molecular formula C18H21N3O5S B3225842 N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251557-18-2

N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3225842
CAS No.: 1251557-18-2
M. Wt: 391.4 g/mol
InChI Key: IKGGIKIBSLFNHA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including a methoxyphenyl group, a pyrrolidine sulfonyl group, and a dihydropyridinone moiety. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide likely involves multiple steps, including the formation of the pyrrolidine sulfonyl group, the dihydropyridinone ring, and the final coupling with the methoxyphenyl group. Typical reaction conditions might include:

    Formation of the pyrrolidine sulfonyl group: This could involve the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base.

    Formation of the dihydropyridinone ring: This might be achieved through a cyclization reaction involving appropriate precursors.

    Coupling with the methoxyphenyl group: This step could involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The oxo group in the dihydropyridinone ring could be reduced to a hydroxyl group.

    Substitution: The methoxy group could be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone, while reduction of the oxo group could yield a hydroxylated dihydropyridinone.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide could have a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological activity. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other dihydropyridinone derivatives, pyrrolidine sulfonyl compounds, or methoxyphenyl derivatives. Examples could include:

    Dihydropyridinone derivatives: Compounds with similar ring structures but different substituents.

    Pyrrolidine sulfonyl compounds: Compounds with the pyrrolidine sulfonyl group but different core structures.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group but different additional functional groups.

Uniqueness

The uniqueness of N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide lies in its combination of functional groups, which could confer unique chemical and biological properties. This combination might make it particularly useful for specific applications in research or industry.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-15-6-4-5-14(11-15)19-17(22)13-20-12-16(7-8-18(20)23)27(24,25)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGGIKIBSLFNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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